molecular formula C15H17NO B066978 (R)-2-Amino-3,3-diphenylpropan-1-ol CAS No. 171037-01-7

(R)-2-Amino-3,3-diphenylpropan-1-ol

Cat. No.: B066978
CAS No.: 171037-01-7
M. Wt: 227.3 g/mol
InChI Key: SDDOXKGXOXANAF-AWEZNQCLSA-N
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Description

®-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical chemistry. This compound features a unique structure with two phenyl groups attached to the central carbon, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize ®-2-Amino-3,3-diphenylpropan-1-ol involves the reductive amination of benzophenone with ®-phenylglycinol. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Asymmetric Synthesis: : Another approach is the asymmetric synthesis using chiral catalysts or auxiliaries. For example, the use of chiral ligands in metal-catalyzed reactions can provide high enantioselectivity in the formation of ®-2-Amino-3,3-diphenylpropan-1-ol.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-3,3-diphenylpropan-1-ol often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : ®-2-Amino-3,3-diphenylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the amino group, leading to the formation of amides, carbamates, or other functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, isocyanates, and other electrophiles.

Major Products

    Oxidation: Benzophenone derivatives.

    Reduction: Secondary amines.

    Substitution: Amides, carbamates, and other functionalized compounds.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-Amino-3,3-diphenylpropan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its chiral nature makes it a valuable tool in the study of stereoselective biological processes.

Medicine

®-2-Amino-3,3-diphenylpropan-1-ol is a precursor in the synthesis of various drugs, including those used to treat neurological disorders and cardiovascular diseases. Its derivatives have shown potential as therapeutic agents due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals. Its applications extend to the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which ®-2-Amino-3,3-diphenylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it often acts by interacting with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it effective in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3,3-diphenylpropan-1-ol: The enantiomer of ®-2-Amino-3,3-diphenylpropan-1-ol, with similar chemical properties but different biological activities.

    2-Amino-2-phenylpropan-1-ol: A related compound with one phenyl group, used in similar applications but with different reactivity and selectivity.

    3-Amino-1,2-diphenylpropan-1-ol: Another structural isomer with distinct chemical and biological properties.

Uniqueness

®-2-Amino-3,3-diphenylpropan-1-ol stands out due to its dual phenyl groups and chiral center, which provide unique reactivity and selectivity in chemical reactions. Its ability to form stereochemically pure compounds makes it particularly valuable in pharmaceutical synthesis.

Properties

IUPAC Name

(2R)-2-amino-3,3-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDOXKGXOXANAF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452193
Record name (R)-2-Amino-3,3-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171037-01-7
Record name (R)-2-Amino-3,3-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1M-lithium aluminium hydride in diethyl ether (40 ml) was added β,β-diphenylalanine hydrochloride (3.70 g, Example 1b) over a period of 1 h. The solution was heated at reflux for 1 h, cooled to room temperature and to the solution was cautiously added 2M-sodium hydroxide (40 ml). After filtering the solution through Celite, the residue was washed with ethyl acetate and the organic phase of the combined filtrates was washed with water, saturate brine and dried (MgSO4). The solid which formed on removal of the solvent in vacuo was washed with hexane to give 2-amino-3,3-diphenylpropan-1-ol 2.52 g, mp 107°-8° C. 1H NMR (360 MHz, CDCl3) δ7.36-7.14 (10H, m), 3.79 (1H, d, J=10.5 Hz), 3.6 (1H, m), 3.57 (1H, dd, J=10.7 Hz and 3.3 Hz), 3.31 (1H, dd, J=10.7 Hz and 6.7 Hz), m/z (CI+) 228 (M+H).
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Synthesis routes and methods III

Procedure details

To a solution of 1M-lithium aluminium hydride in diethyl ether (40ml) was added β,β-diphenylalanine hydrochloride (3.70g, Example 1b) over a period of 1h. The solution was heated at reflux for 1h, cooled to room temperature and to the solution was cautiously added 2M-sodium hydroxide (40ml). After filtering the solution through Celite, the residue was washed with ethyl acetate and the organic phase of the combined filtrates was washed with water, saturated brine and dried (MgSO4). The solid which formed on removal of the solvent in vacuo was washed with hexane to give 2-amino-3,3-diphenylpropan-1-ol 2.52g, mp 107°-8° C. 1H NMR (360MHz, CDCl3) d 7.36-7.14 (10H, m), 3.79 (1H, d, J=10.5Hz), 3.6 (1H, m), 3.57 (1H, dd, J=10.7Hz and 3.3Hz), 3.31 (1H, dd, J=10.7Hz and 6.7Hz), m/z (CI+) 228 (M+H).
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